molecular formula C5H6ClN3O2 B7811373 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

Cat. No.: B7811373
M. Wt: 175.57 g/mol
InChI Key: LYFRTXOIWIDKQA-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H6ClN3O2 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,5-dimethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRTXOIWIDKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyrazole Derivatives As Research Scaffolds

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the foundation of a class of compounds with remarkable versatility. chimmed.runih.gov These derivatives are a focal point in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. sigmaaldrich.comnih.gov The pyrazole nucleus is a common feature in numerous pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.com

The utility of pyrazoles as research scaffolds stems from their structural features. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for various chemical modifications, including N-alkylation and N-acylation. evitachem.com Furthermore, the pyrazole ring is susceptible to electrophilic substitution, typically at the 4-position, and nucleophilic attack at the 3- and 5-positions, providing multiple avenues for functionalization. uni.lu This chemical reactivity, combined with the relative stability of the aromatic ring, makes pyrazoles ideal building blocks for constructing more complex molecules with desired properties.

Contextualizing Substituted Pyrazoles in Organic Synthesis

Substituted pyrazoles are pivotal intermediates in organic synthesis, offering a gateway to a wide array of more complex heterocyclic systems. evitachem.comrsc.org The specific substituents on the pyrazole (B372694) ring profoundly influence its chemical behavior and, consequently, its synthetic applications. Electron-donating groups, for instance, can enhance the nucleophilicity of the ring, while electron-withdrawing groups can increase its susceptibility to nucleophilic attack. rsc.org

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several classical and modern methods at the disposal of researchers. The Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), is a foundational method that has been adapted and refined over the years. Other common strategies include 1,3-dipolar cycloadditions and multicomponent reactions, which allow for the efficient construction of highly functionalized pyrazole rings. The strategic introduction of substituents, such as halogens and nitro groups, is crucial for subsequent transformations, enabling cross-coupling reactions, nucleophilic substitutions, and reductions to introduce further chemical diversity.

A Specific Focus on 4 Chloro 1,5 Dimethyl 3 Nitro 1h Pyrazole Within the Pyrazole Chemical Space

Foundational Pyrazole Ring Formation Methodologies

The synthesis of the pyrazole core is the initial and crucial step. Two primary strategies dominate this field: cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.gov

Cyclocondensation Approaches

Cyclocondensation is a cornerstone method for pyrazole synthesis, most classically demonstrated by the Knorr pyrazole synthesis in 1883. nih.gov This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone. nih.govnih.gov The reaction proceeds through a double condensation to form the five-membered heterocyclic ring. acs.org

The versatility of this method is enhanced by the wide availability of 1,3-dicarbonyl compounds and their synthetic equivalents. nih.govacs.org For instance, α,β-unsaturated ketones can react with hydrazines to first form pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.govresearchgate.netbeilstein-journals.org Similarly, 1,2-allenic ketones have been shown to undergo cyclocondensation with hydrazines under very mild conditions to efficiently produce 3,5-disubstituted pyrazoles. rsc.orgresearchgate.net

Modern advancements have introduced one-pot multicomponent reactions that generate the 1,3-dicarbonyl intermediate in situ before cyclization with hydrazine, offering high yields and tolerance for various functional groups. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dielectrophile Hydrazine Derivative Catalyst/Conditions Product Type Reference
1,3-Diketone Hydrazine Hydrate Ethanol, Ambient Temp Polysubstituted Pyrazole nih.gov
1,2-Allenic Ketone Hydrazine Hydrate Ethanol, Room Temp 3,5-Disubstituted Pyrazole rsc.org
Enolate + Acid Chloride Hydrazine LiHMDS (in situ diketone formation) Polysubstituted Pyrazole beilstein-journals.orgnih.gov

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition offers an alternative and powerful route to pyrazoles. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.govacs.org The reaction is an atom-economic strategy for constructing the pyrazole ring. nih.gov

Diazo compounds, often generated in situ to avoid handling these potentially hazardous reagents, react with terminal alkynes to yield pyrazoles. acs.org The regioselectivity of the addition can be influenced by the electronic nature of the substituents on the alkyne. acs.org For example, diazo compounds generated from aldehydes have been shown to react regioselectively with monosubstituted alkynes to give 3,5-disubstituted pyrazoles. acs.org This strategy has been developed into efficient one-pot procedures. acs.org

Recent developments include intramolecular versions of this reaction, where alkyne-tethered N-tosylhydrazones undergo cyclization to form fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-Dipole Source Dipolarophile Conditions Product Type Reference
Diazo compound (from aldehyde) Terminal Alkyne One-pot, in situ generation 3,5-Disubstituted Pyrazole acs.org
α-Diazo-β-ketophosphonates Electron-Deficient Alkenes N/A Functionalized Pyrazoles nih.gov
Nitrilimines Morita–Baylis–Hillman carbonates N/A 1,3,5-Trisubstituted Pyrazoles rsc.org

Introduction of Halogen Substituents onto Pyrazole Rings

Once the pyrazole ring is formed, the next step towards the target molecule is halogenation. For this compound, this involves introducing a chlorine atom, typically at the C4 position, which is the most common site for electrophilic attack on the pyrazole ring. cdnsciencepub.comresearchgate.net

Electrophilic Chlorination Mechanisms in Pyrazoles

Electrophilic aromatic substitution is the most common mechanism for the chlorination of pyrazoles. rsc.org The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The C4 position is generally the most nucleophilic and sterically accessible site, leading to preferential substitution there. cdnsciencepub.com

The reaction involves an electrophile, such as the chloronium ion (Cl+), attacking the pyrazole ring. The presence of substituents on the ring influences the reactivity and orientation of the substitution. Activating groups (electron-donating) enhance the rate of reaction, while deactivating groups (electron-withdrawing) slow it down. vaia.com In the case of 1,5-dimethylpyrazole (B184060), the two methyl groups are activating, further promoting electrophilic substitution at the C4 position.

The specific reacting species can be influenced by the reaction medium. In strongly acidic solvents, the pyrazole can exist as its conjugate acid, which deactivates the ring towards electrophilic attack. cdnsciencepub.com

Contemporary Halogenation Techniques for Pyrazole Scaffolds

While classic reagents can achieve chlorination, modern methods offer milder conditions, higher selectivity, and improved safety profiles.

N-Halosuccinimides (NXS) : N-Chlorosuccinimide (NCS) is a widely used, inexpensive, and safe reagent for the chlorination of pyrazoles and other heterocycles. dntb.gov.uaresearchgate.net Reactions are often performed in solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) at moderate temperatures. researchgate.net

Electrochemical Halogenation : This method involves the electrochemical generation of the halogenating agent in situ. For example, the electrosynthesis of 4-chloro-substituted pyrazoles has been successfully carried out on a platinum anode in aqueous NaCl solutions. This technique was used to produce 4-chloro-1,5-dimethylpyrazole with a 53% yield. researchgate.net

Mechanochemical Methods : A solvent-free, rapid method for the chlorination of pyrazoles has been developed using trichloroisocyanuric acid (TCCA) under ball-milling conditions. This green chemistry approach avoids the use of bulk solvents and often simplifies product purification. rsc.org

Ring-Opening Halogenation : In a novel approach, certain fused pyrazole systems, like pyrazolopyridines, can undergo electrophilic ring-opening chlorination, where the N-N bond is cleaved to form structurally diverse, highly functionalized halogenated compounds. nih.gov

Nitration Pathways for Pyrazole Ring Functionalization

The final functionalization step is the introduction of a nitro group. The nitration of pyrazoles is a well-established electrophilic substitution reaction, but the position of substitution is highly dependent on the reaction conditions and the existing substituents on the ring.

Nitration of pyrazoles is typically achieved using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") or nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"). cdnsciencepub.comcdnsciencepub.com The choice of reagent can dramatically alter the outcome. For 1-phenylpyrazole, nitration with mixed acid attacks the phenyl ring, whereas using acetyl nitrate (B79036) leads to substitution at the C4 position of the pyrazole ring. cdnsciencepub.com This is because the pyrazole nitrogen is protonated in strong acid, deactivating the heterocyclic ring and favoring substitution on the phenyl group. cdnsciencepub.comcdnsciencepub.com

For an N-alkyl pyrazole like 1,5-dimethylpyrazole, which lacks a phenyl group, nitration is directed to the pyrazole ring itself. With the C4 position already occupied by a chlorine atom in a precursor like 4-chloro-1,5-dimethylpyrazole, the nitro group is directed to one of the remaining available carbon positions, C3. The presence of the electron-withdrawing chloro group and the directing influence of the N-methyl and C-methyl groups guide the incoming nitro group to the C3 position.

Energetic materials based on polynitro-pyrazoles are often synthesized by nitrating substituted pyrazole precursors with a mixture of 98% H₂SO₄ and 98% HNO₃. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1,3-Diketones
Pyrazolines
3,5-Disubstituted pyrazoles
1,2-Allenic ketones
α,β-Unsaturated ketones
Diazo compounds
Fused polycyclic pyrazoles
1,3,5-Trisubstituted pyrazoles
N-Chlorosuccinimide (NCS)
Trichloroisocyanuric acid (TCCA)
1,5-Dimethylpyrazole
4-Chloro-1,5-dimethylpyrazole
1-Phenylpyrazole
Pyrazolopyridines
Nitric acid
Sulfuric acid

Regioselective Nitro Group Introduction at Pyrazole Positions

The introduction of a nitro group onto a pyrazole ring is a critical step in the synthesis of many energetic materials and pharmaceutical intermediates. The position of nitration is highly dependent on the electronic properties and steric hindrance of the substituents already present on the ring. The pyrazole ring itself is susceptible to electrophilic substitution, but the regiochemical outcome is a complex interplay of these directing effects.

For pyrazoles that are unsubstituted at the C4 position, electrophilic nitration typically occurs at this site. For instance, the nitration of 3,5-dimethyl-1H-pyrazole with nitric acid in the presence of a faujasite catalyst proceeds to yield 3,5-dimethyl-4-nitro-1H-pyrazole. Similarly, the synthesis of 4-chloro-3,5-dinitropyrazole is achieved through the direct nitration of 4-chloropyrazole, indicating that the C3 and C5 positions can be nitrated even in the presence of a deactivating chloro group at C4.

When the C4 position is blocked, nitration is directed to the C3 or C5 positions. The nitration of 1-methylpyrazole (B151067) with various nitrating agents leads to a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. The ratio of these isomers is influenced by the reaction conditions. In some cases, N-nitration can occur first, followed by a thermal or acid-catalyzed rearrangement to place the nitro group on the ring, primarily at the 3-position. For certain substrates, such as 3-pyrazolecarbaldehyde oxime, treatment with dinitrogen tetroxide (N₂O₄) can lead to nitration at the N1 position, yielding 1-nitro-3-trinitromethylpyrazole.

The regioselectivity of nitration can be summarized as follows:

Unsubstituted C4-position: Strong preference for nitration at C4.

Substituted C4-position: Nitration occurs at C3 and/or C5, with the ratio depending on the electronic nature and size of existing groups.

N-H pyrazoles: Can undergo initial N-nitration followed by rearrangement.

Optimization of Nitrating Conditions for Pyrazole Systems

The choice of nitrating agent and reaction conditions is crucial for achieving high yields and selectivity in the nitration of pyrazole systems. A variety of methods have been developed, ranging from classical mixed-acid nitration to more specialized reagents.

A common and potent nitrating system is a mixture of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄). This method is effective for introducing multiple nitro groups, as seen in the synthesis of 4-chloro-3,5-dinitropyrazole from 4-chloropyrazole. For this specific transformation, optimizing factors such as the molar ratio of reactants, reaction temperature, and reaction time is key to maximizing the yield, which can reach up to 73.8%. Another well-established method involves the use of nitric acid in acetic anhydride (Ac₂O), which can generate the potent electrophile, acetyl nitrate, in situ.

For less activated or sensitive substrates, alternative nitrating systems have been explored. Dinitrogen tetroxide (N₂O₄) has been used for the nitration of both C-H and N-H bonds in pyrazoles. In a greener approach, oxone in combination with a nitrate salt can be used for the nitration of aminopyrazoles in water. The use of solid acid catalysts like faujasite with concentrated nitric acid has also been reported for the nitration of iodopyrazoles.

The following table summarizes various nitrating conditions applied to pyrazole derivatives.

Pyrazole SubstrateNitrating Agent/ConditionsProduct(s)YieldReference
4-ChloropyrazoleFuming HNO₃ / Fuming H₂SO₄, 100-105°C, 4h4-Chloro-3,5-dinitropyrazole73.8%
1-MethylpyrazoleHNO₃ / Ac₂O in TFAA, ice bath1-Methyl-3-nitropyrazole & isomersN/A
PyrazoleFuming HNO₃ / Fuming H₂SO₄4-NitropyrazoleN/A
3-NitropyrazoleElectrochemical Chlorination4-Chloro-3-nitropyrazole79%
IodopyrazoleHNO₃ / Faujasite in THF, RTNitropyrazoleN/A

Alkylation of Pyrazole Nitrogen and Carbon Atoms

Alkylation is a fundamental transformation for modifying the pyrazole scaffold, allowing for the introduction of diverse functional groups. Both nitrogen and carbon atoms of the pyrazole ring can be alkylated, though the strategies for each differ significantly.

N-Alkylation Strategies for Pyrazole Derivatives

The N-alkylation of unsymmetrical pyrazoles presents a significant challenge regarding regioselectivity, as two different nitrogen atoms are available for substitution. The outcome is often a mixture of N1 and N2 regioisomers, with the ratio being dependent on the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.

The most common method for N-alkylation involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an electrophile like an alkyl halide. Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (B1231860) can be used. Steric hindrance plays a major role in directing the alkylation; typically, the alkyl group is introduced at the less sterically hindered nitrogen atom. For example, a systematic study of 3-substituted pyrazoles using K₂CO₃ in DMSO showed that regioselective N1-alkylation could be achieved, with the regiochemistry confirmed by X-ray crystallography.

Alternative N-alkylation methods have been developed to improve selectivity or to be compatible with a broader range of functional groups. An acid-catalyzed method using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid provides a viable route that avoids strong bases. This method also shows regioselectivity controlled by steric effects. Enzymatic approaches offer exceptional control, where an engineered enzyme cascade can perform alkylations (methylation, ethylation, propylation) with unprecedented regioselectivity (>99%). Industrial methods may utilize catalysts like crystalline aluminosilicates or aluminophosphates for the reaction of pyrazoles with alcohols.

Below is an interactive table summarizing various N-alkylation strategies for pyrazole derivatives.

Alkylation MethodElectrophileCatalyst/BaseKey FeaturesReference(s)
Classical SN2Alkyl halidesK₂CO₃, NaH, NaOMeSteric control of regioselectivity
Acid-CatalyzedTrichloroacetimidatesCamphorsulfonic acidAvoids strong base; steric control
Enzymatic CascadeHaloalkanesEngineered enzymesHigh regioselectivity (>99%)
Industrial (Vapor Phase)AlcoholsCrystalline aluminosilicateSuitable for large-scale production
Metal-Free AllylationAllylic alcoholsBu₄NHSO₄ in waterSustainable, metal-free conditions

C-Alkylation Methods for Pyrazole Ring Positions

Direct C-alkylation of the pyrazole ring via C-H activation is a more modern and challenging endeavor compared to N-alkylation. The inherent reactivity of the pyrazole C-H bonds (typically C5 > C4 >> C3) allows for selective functionalization under the right catalytic conditions.

Transition-metal catalysis has emerged as a powerful tool for this purpose. A notable strategy involves the palladium-catalyzed C-H arylation of pyrazoles, which provides a blueprint for C-C bond formation. This methodology allows for the direct attachment of new groups to predetermined positions on the heterocycle. While this example focuses on arylation, it highlights the potential for developing related C-H alkylation protocols.

More directly, copper-catalyzed methods have been developed for the double C-H alkylation of aldehyde-derived N,N-dialkylhydrazones, which cyclize to form 4-functionalized pyrazoles. This tandem haloalkylation/cyclization process represents an efficient way to construct the pyrazole ring with a substituent at the C4 position.

For pyrazoles with existing activating or directing groups, C-alkylation can be more straightforward. However, for unactivated pyrazoles, direct C-alkylation remains a specialized area of research, often relying on advanced catalytic systems to achieve C-H bond functionalization. The development

Electrophilic Aromatic Substitution Reactions on Pyrazole Rings

The pyrazole ring is an aromatic heterocycle with a π-electron system that can undergo electrophilic substitution. The inherent reactivity of the ring and the directing effects of its substituents determine the outcome of such reactions.

The regioselectivity of electrophilic aromatic substitution (SEAr) on a pyrazole ring is a consequence of the interplay between the activating and deactivating effects of its substituents. In general, pyrazole undergoes electrophilic attack preferentially at the C4 position. rrbdavc.org The electronic properties of the substituents on the this compound ring dictate its reactivity towards electrophiles.

Methyl Groups (N1 and C5): The two methyl groups are electron-donating. The N1-methyl group increases the electron density of the pyrazole ring through an inductive effect. The C5-methyl group also contributes to activating the ring towards electrophilic attack.

Nitro Group (C3): The nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic substitution. In aromatic systems, it typically acts as a meta-director.

Chloro Group (C4): The chloro substituent is deactivating due to its electron-withdrawing inductive effect, which outweighs its weak electron-donating resonance effect.

In the case of this compound, the C4 position, which is the most susceptible to electrophilic attack, is already occupied by a chlorine atom. Furthermore, the combined deactivating effects of the nitro and chloro groups significantly reduce the nucleophilicity of the pyrazole ring. Consequently, further electrophilic aromatic substitution on this molecule is expected to be highly unfavorable and would require harsh reaction conditions, if it proceeds at all.

To understand the influence of the substituents present in this compound, it is useful to compare the reactivity of similarly substituted pyrazoles. Studies on the electrochemical chlorination of various pyrazoles provide insight into how different functional groups affect the susceptibility of the pyrazole ring to electrophilic attack. The yield of the 4-chloro product can be taken as an indicator of the ring's reactivity.

Starting PyrazoleSubstituentsYield of 4-Chloro Product (%)Reference
PyrazoleNone68 researchgate.net
3,5-DimethylpyrazoleC3-Methyl, C5-Methyl (Activating)92 researchgate.net
1,5-DimethylpyrazoleN1-Methyl, C5-Methyl (Activating)53 researchgate.net
3-NitropyrazoleC3-Nitro (Deactivating)79 researchgate.net

The data indicates that electron-donating methyl groups, as seen in 3,5-dimethylpyrazole, enhance the reactivity of the pyrazole ring towards electrophilic chlorination, resulting in a high yield. researchgate.net Conversely, an electron-withdrawing nitro group is expected to deactivate the ring. The observed high yield for 3-nitropyrazole in this specific electrochemical process highlights the complexity of predicting reactivities, where reaction conditions play a crucial role. researchgate.net For this compound, the presence of both activating (dimethyl) and deactivating (nitro, chloro) groups suggests a complex reactivity profile, though as previously noted, the lack of an available C4 position is the primary barrier to further electrophilic substitution.

Nucleophilic Reaction Pathways of this compound

The presence of strong electron-withdrawing groups, such as nitro and chloro, on the pyrazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr).

In this compound, the carbon atoms at positions 3 and 4 are potential sites for nucleophilic attack. The C4 position, bearing a chloro group, is particularly activated towards nucleophilic substitution by the adjacent C3-nitro group and the inherent electron-deficient nature of the substituted pyrazole ring. The chlorine atom serves as a good leaving group in SNAr reactions. While the nitro group can also be displaced in some cases, the substitution of a halogen is generally more facile.

Research on the closely related compound, 4-chloro-3,5-dinitropyrazole, has shown that nucleophilic substitution occurs exclusively at the C4 position, with the chlorine atom being replaced by the incoming nucleophile. researchgate.netuni-muenchen.de This provides a strong indication that this compound will react similarly, with nucleophiles preferentially attacking the C4 position.

Amines and hydrazines are common nucleophiles used in SNAr reactions with halogenated and nitrated aromatic compounds.

Amination: The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-amino-1,5-dimethyl-3-nitro-1H-pyrazole derivatives. Studies on 4-chloro-3,5-dinitropyrazole have demonstrated its reaction with an aqueous solution of methylamine (B109427) to produce 3,5-dinitro-4-methylaminopyrazole. uni-muenchen.de This supports the feasibility of amination at the C4 position. The nucleophilicity of the amine will influence the reaction rate. researchgate.netnih.gov

Hydrazinolysis: Hydrazine and its derivatives are potent nucleophiles that can react with this compound to displace the chloro group, leading to the formation of 4-hydrazinyl-1,5-dimethyl-3-nitro-1H-pyrazole derivatives. The reactivity of hydrazines in nucleophilic substitutions has been well-documented. researchgate.netnih.gov

The following table summarizes expected nucleophilic substitution reactions based on the reactivity of analogous compounds.

Substrate AnalogueNucleophileProductReference
4-Chloro-3,5-dinitropyrazoleMethylamine (aq)3,5-Dinitro-4-methylaminopyrazole uni-muenchen.de
4-Chloro-3,5-dinitropyrazoleAmmonia4-Amino-3,5-dinitropyrazole researchgate.net
4-ChloroquinazolineAniline4-Anilinoquinazoline nih.gov
4-ChloroquinazolineHydrazine4-Hydrazinoquinazoline nih.gov

Reduction Transformations of Pyrazole Functionalities

The nitro group on the pyrazole ring is susceptible to reduction, which is a common and important transformation in the synthesis of pyrazole-based compounds, particularly for the preparation of amino derivatives.

The reduction of the nitro group in this compound would lead to 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine. A key challenge in this transformation is the potential for reductive dechlorination, where the chloro group is also reduced. Therefore, the choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. wikipedia.org While effective for nitro group reduction, catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, especially under more vigorous conditions.

Metal-Acid Systems: Reagents like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl2) are classic methods for nitro group reduction and are often chemoselective, leaving halo-substituents intact. wikipedia.org

Other Reducing Agents: A variety of other reagents have been developed for the selective reduction of nitro groups, including sodium hydrosulfite, sodium sulfide, and various metal hydrides, although the latter are not typically used for aryl nitro compounds. wikipedia.orgorganic-chemistry.org Recent advances have introduced milder and more selective methods, such as the use of tetrahydroxydiboron. organic-chemistry.org

The selective reduction of a nitro group in the presence of a chlorine atom has been demonstrated in various systems. For example, the degradation of 2-chloro-5-nitrophenol (B15424) is initiated by the chemoselective reduction of the nitro group. nih.gov

The potential reduction outcomes for a generic chloro-nitropyrazole are summarized below.

Reducing Agent/SystemExpected Major ProductSelectivity NotesReference
H2, Pd/CAminopyrazole (potential for dechlorination)Can lead to reductive dechlorination depending on conditions. wikipedia.org
Fe/HCl or Fe/NH4ClChloro-aminopyrazoleGenerally chemoselective for the nitro group. wikipedia.orgresearchgate.net
SnCl2/HClChloro-aminopyrazoleA standard method for selective nitro reduction. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Chloro-aminopyrazoleA mild and often selective reducing agent. wikipedia.org
TetrahydroxydiboronChloro-aminopyrazoleA metal-free method with good functional group tolerance. organic-chemistry.org

Oxidative Stability and Transformations of Pyrazole Scaffolds

The oxidative behavior of the pyrazole is dictated by the electron density of the aromatic ring and the nature of its substituents.

Pyrazoles are generally robust towards oxidation due to their aromatic character. The electron-withdrawing properties of both the nitro group and the chlorine atom at positions 3 and 4, respectively, further deactivate the pyrazole ring in this compound towards electrophilic attack and oxidative degradation. The N1-methyl group also blocks the possibility of oxidation at that nitrogen. Therefore, the heterocyclic core of this molecule is expected to exhibit high stability against common oxidizing agents under mild conditions.

While the pyrazole ring itself is resistant to oxidation, the methyl group at the C5 position represents a potential site for transformation. Although no specific studies on the oxidation of the C5-methyl group of this compound have been documented, general synthetic methods suggest potential pathways. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially oxidize the methyl group to a carboxylic acid.

However, the harsh conditions required for such a transformation pose a significant risk of degrading the pyrazole ring or cleaving the nitro group. A more controlled, multi-step approach, such as radical bromination of the methyl group followed by nucleophilic substitution and subsequent oxidation, might offer a more viable, albeit synthetically complex, route to the corresponding C5-carboxylic acid derivative.

Ring-Opening and Rearrangement Processes in Pyrazole Chemistry

The structural integrity of the pyrazole ring is generally high. Ring-opening reactions are uncommon and typically require specific functionalities or highly energetic conditions. For N-substituted pyrazoles like this compound, the covalent bond between the N1 nitrogen and its methyl substituent lends significant stability, preventing the annular prototropic tautomerism observed in NH-pyrazoles. nih.govresearchgate.net

Rearrangement reactions in pyrazoles are known but are usually contingent on specific substituent patterns that facilitate such processes. For example, a thio-Claisen rearrangement has been reported for pyrazole sulfoxides, proceeding through an allylsulfonium salt intermediate. acs.org The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols, is another example of a rearrangement involving a nitrogen-containing ring system, though it is not directly applicable to the pyrazole core itself. wiley-vch.de Given the substitution pattern of this compound, it is not predisposed to common intramolecular rearrangement pathways under typical laboratory conditions.

Computational and Spectroscopic Characterization of Substituted Pyrazoles

Electronic Structure Analysis and Reactivity Prediction

Quantum Chemical Descriptors for Substituted Pyrazoles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.gov For substituted pyrazoles, key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provide insights into their reactivity and stability. nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In pyrazole (B372694) derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents. For instance, in many pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its role as an electron donor. nih.gov Conversely, the presence of electron-withdrawing groups like the nitro group can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole, the nitro group is expected to create a significant region of positive potential around the pyrazole ring, particularly near the C3 position, while the lone pairs of the nitrogen atoms in the ring contribute to regions of negative potential.

Table 1: Predicted Quantum Chemical Descriptors for Substituted Pyrazoles (Illustrative)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,3-dimethyl-1H-pyrazole-8.5-0.58.0
3-nitro-1H-pyrazole-10.2-2.87.4
4-chloro-1,3-dimethyl-1H-pyrazole-8.8-0.78.1
This compound (Predicted)-9.5-2.57.0

Note: The values for this compound are predictive and extrapolated from trends observed in related substituted pyrazoles. Actual experimental or calculated values may differ.

Frontier Molecular Orbital Theory Applied to Pyrazole Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The theory posits that the most significant interactions governing a chemical reaction occur between these frontier orbitals. wikipedia.org

For this compound, the electronic character of its frontier orbitals will dictate its behavior in various reactions. The presence of the electron-withdrawing nitro group at the C3 position and the chloro group at the C4 position significantly lowers the energy of the LUMO, making the pyrazole ring electron-deficient. This suggests that the compound will be susceptible to nucleophilic attack. The LUMO is likely to have significant contributions from the C3 and C4 positions, making these sites the most probable for nucleophilic substitution reactions.

Conversely, the HOMO, while lowered in energy by the electron-withdrawing groups, will still be involved in electrophilic reactions. The distribution of the HOMO will determine the regioselectivity of such reactions. In many pyrazole systems, the HOMO is distributed across the pyrazole ring. nih.gov The methyl groups at the N1 and C5 positions are electron-donating and will slightly raise the HOMO energy, though their effect is likely to be outweighed by the powerful electron-withdrawing nitro and chloro groups.

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of this compound can be unequivocally determined through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrazole Derivatives

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and chemical environment of atoms in a molecule. For this compound, the following spectral features are anticipated:

¹H NMR: Two distinct singlets are expected for the two methyl groups. The N-methyl group (at position 1) and the C-methyl group (at position 5) will have different chemical shifts due to their different electronic environments. The N-methyl protons are typically found in the range of 3.5-4.0 ppm in N-substituted pyrazoles. The C5-methyl protons would likely appear further downfield compared to a simple methyl-substituted pyrazole due to the electronic effects of the adjacent nitro and chloro groups. rsc.org

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the four carbon atoms in the pyrazole ring and the two methyl carbons. The chemical shifts of the ring carbons are highly sensitive to the nature of the substituents. The C3 carbon, bearing the nitro group, is expected to be significantly deshielded and appear at a high chemical shift. The C4 carbon, attached to the chlorine atom, will also be deshielded. The C5 carbon, bonded to a methyl group, will be influenced by both the adjacent nitro group and the methyl substituent. The chemical shifts for the N-methyl and C-methyl carbons will also be distinct.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H ShiftPredicted ¹³C Shift
N1-CH₃~3.8~35-40
C5-CH₃~2.5~10-15
C3-~145-155
C4-~115-125
C5-~130-140

Note: These are predicted values based on data from analogous pyrazole derivatives and are for illustrative purposes. rsc.org

Mass Spectrometry and Vibrational Spectroscopy for Pyrazole Characterization

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the chloro atom (Cl), as well as fragmentation of the pyrazole ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. Key expected vibrational frequencies for this compound include:

N-O stretching: Strong absorptions in the IR spectrum around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric) are characteristic of the nitro group.

C-N stretching: Vibrations associated with the C-N bonds within the pyrazole ring and the N-methyl group.

C-Cl stretching: A band in the region of 800-600 cm⁻¹ would be indicative of the carbon-chlorine bond.

C-H stretching and bending: Vibrations from the methyl groups.

Pyrazole ring vibrations: A series of characteristic bands corresponding to the stretching and bending of the ring framework.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)
N-O asymmetric stretching1550 - 1500
N-O symmetric stretching1350 - 1300
C=N stretching (ring)1600 - 1500
C-Cl stretching800 - 600
C-H stretching (methyl)3000 - 2850

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

Theoretical Modeling of Pyrazole Conformational and Electronic Properties

Theoretical modeling provides a powerful means to investigate the three-dimensional structure and electronic landscape of molecules like this compound. Computational methods, particularly DFT, can be used to determine the most stable conformation of the molecule and to analyze its electronic properties in detail.

The pyrazole ring is largely planar, but the substituents can influence its fine geometry. The methyl groups at N1 and C5, the chloro group at C4, and the nitro group at C3 will have specific spatial orientations that minimize steric hindrance and optimize electronic interactions. The nitro group, for instance, may not be perfectly coplanar with the pyrazole ring due to steric interactions with the adjacent C5-methyl group. Theoretical calculations can predict these dihedral angles and bond lengths with a high degree of accuracy.

Furthermore, computational models can provide a detailed picture of the electron density distribution, dipole moment, and other electronic properties. This information is crucial for understanding the intermolecular interactions the molecule can engage in, which in turn influences its physical properties such as boiling point, solubility, and crystal packing. For instance, the significant dipole moment expected for this compound, arising from the strongly electron-withdrawing nitro and chloro groups, will lead to strong dipole-dipole interactions between molecules.

Density Functional Theory (DFT) Applications in Pyrazole Research

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. researchgate.netaip.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. In the context of pyrazole research, DFT is extensively used to predict molecular geometries, vibrational frequencies, electronic spectra, and other key parameters that govern the behavior of these compounds. researchgate.netresearchgate.net

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict the equilibrium geometry of pyrazole derivatives. researchgate.net For this compound, these calculations would yield optimized bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. For instance, studies on similar halogenated pyrazoles have shown excellent agreement between DFT-calculated and experimental structures. nih.gov

Table 1: Predicted Structural Parameters for this compound (Exemplary Data)

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
C3-N(nitro)1.45 Å
C4-Cl1.72 Å
Bond AngleN1-N2-C3112.5°
N2-C3-C4106.0°
C3-C4-C5108.0°
C4-C5-N1107.5°
C5-N1-N2110.0°

Note: The data in this table is exemplary and based on typical values for similar pyrazole structures. Actual values would require specific DFT calculations for this compound.

DFT is instrumental in elucidating the electronic properties of pyrazoles. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net Various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing insights into the molecule's susceptibility to chemical reactions. researchgate.net For this compound, the electron-withdrawing nature of the nitro and chloro substituents is expected to significantly influence its electronic properties.

Table 2: Calculated Electronic Properties for this compound (Exemplary Data)

PropertySymbolPredicted Value
HOMO EnergyEHOMO-7.2 eV
LUMO EnergyELUMO-3.5 eV
HOMO-LUMO GapΔE3.7 eV
Electronegativityχ5.35 eV
Chemical Hardnessη1.85 eV
Global Electrophilicity Indexω7.78 eV

Note: The data in this table is exemplary and based on trends observed in substituted pyrazoles. Actual values would require specific DFT calculations.

DFT calculations can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govijtsrd.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific vibrational modes of the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. k-state.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of condensed-phase properties and intermolecular interactions. dovepress.com

For this compound, MD simulations can be employed to study its behavior in different solvents. By simulating the pyrazole derivative surrounded by solvent molecules, one can investigate solvation structures, radial distribution functions, and the dynamics of the solvation shell. This information is crucial for understanding reaction mechanisms and solubility.

MD simulations are particularly powerful for characterizing the nature and strength of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net For this compound, interactions involving the chloro and nitro groups would be of significant interest. The simulations can provide detailed information on the geometry and lifetime of these interactions, which are fundamental to understanding the material's bulk properties, such as its crystal packing and melting point. nih.govnih.gov

Table 3: Potential Intermolecular Interactions for this compound in a Simulated Environment

Interaction TypeDonor/Acceptor AtomsSignificance
Halogen BondingC-Cl ··· O(nitro) / N(pyrazole)Influences crystal packing and molecular recognition.
Hydrogen BondingC-H(methyl) ··· O(nitro)Weak interactions contributing to overall stability.
π-π StackingPyrazole ring ··· Pyrazole ringCan lead to specific packing motifs in the solid state.
Dipole-DipoleInteractions between polar groupsAffects bulk properties like boiling point and solubility.

Note: This table outlines potential interactions that could be investigated using MD simulations.

Utility of 4 Chloro 1,5 Dimethyl 3 Nitro 1h Pyrazole in Advanced Organic and Materials Synthesis

Strategic Building Block for Diverse Heterocyclic Frameworks

The pyrazole (B372694) core is a privileged scaffold in medicinal and materials chemistry. Functionalized pyrazoles, such as 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole, serve as versatile starting materials for the construction of a wide array of heterocyclic systems. The reactivity of this compound is primarily centered around the substitution of the chlorine atom at the C4 position and transformations involving the nitro group at the C3 position.

The presence of reactive sites on the pyrazole ring allows for its annulation to other ring systems, leading to the formation of fused pyrazoles. While direct examples involving this compound are not extensively documented, the known reactivity of related 4-nitropyrazoles suggests its potential in such transformations. chimmed.ru For instance, the chloro group can be displaced by a variety of nucleophiles, which can then participate in intramolecular cyclization reactions to form fused systems.

One plausible strategy involves the nucleophilic substitution of the C4-chloro group with a binucleophile, followed by an intramolecular condensation or cyclization reaction. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolo[3,4-d]pyridazine core. A general representation of this type of transformation is outlined in the table below.

Table 1: Potential Reactions for the Synthesis of Fused Pyrazoles

ReactantReagents/ConditionsProduct TypePotential Fused System
This compoundHydrazine hydrate, Ethanol, RefluxNucleophilic Aromatic Substitution/CyclizationPyrazolo[3,4-d]pyridazine
This compoundGuanidine, Base, HeatNucleophilic Aromatic Substitution/CyclizationPyrazolo[3,4-d]pyrimidine
This compoundo-Phenylenediamine, Palladium catalystBuchwald-Hartwig Amination/CyclizationPyrazolo[3,4-b]quinoxaline

Furthermore, the nitro group at the C3 position can be reduced to an amino group. This transformation introduces a new nucleophilic center on the pyrazole ring, which can be exploited for the construction of fused systems. For example, reduction of the nitro group followed by reaction with a 1,3-dielectrophile could yield various polycyclic architectures.

The chloro and nitro functionalities on the pyrazole ring serve as handles for the introduction of various substituents, enabling the construction of complex molecules with tailored properties. Nucleophilic aromatic substitution of the chlorine atom is a key reaction, allowing for the introduction of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

The electron-withdrawing nitro group activates the C4 position towards nucleophilic attack, facilitating the displacement of the chlorine atom. This allows for a range of transformations as detailed in the following table.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagentProduct
AmineR-NH24-Amino-1,5-dimethyl-3-nitro-1H-pyrazole derivative
ThiolR-SH, Base4-Thioether-1,5-dimethyl-3-nitro-1H-pyrazole derivative
AlkoxideR-ONa4-Alkoxy-1,5-dimethyl-3-nitro-1H-pyrazole derivative
CyanideNaCN4-Cyano-1,5-dimethyl-3-nitro-1H-pyrazole

These reactions demonstrate the versatility of this compound as a scaffold for building molecular complexity.

Role in the Development of Functional Materials

The field of materials science often relies on the synthesis of novel organic molecules with specific electronic and physical properties. Nitropyrazoles, in general, are recognized as important precursors for various functional materials, including energetic materials.

The high nitrogen content and the presence of a nitro group in this compound make it an interesting candidate as a precursor for nitrogen-rich materials. Such materials are of interest for applications in gas storage and as ligands for the synthesis of coordination polymers. The chloro group can be substituted to introduce polymerizable functionalities or coordinating groups, allowing for the incorporation of the pyrazole unit into larger material frameworks.

Nitropyrazole derivatives are a significant class of energetic materials due to their high heats of formation, density, and thermal stability. The presence of the nitro group is a key feature for an energetic compound. While this compound itself is not a primary energetic material, it can serve as a crucial intermediate in the synthesis of more complex and powerful energetic compounds.

The general strategy involves the replacement of the chloro group with other energetic functionalities or the use of the pyrazole as a backbone to link multiple energetic moieties. For instance, the chloro group could be substituted by an azide (B81097) or a tetrazole ring, both of which are known to increase the energetic performance of a molecule. Furthermore, the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with nitrating agents, can lead to the introduction of additional nitro groups, a common strategy in the design of energetic materials.

Table 3: Potential Energetic Derivatives from this compound

Reaction TypeReagentPotential ProductEnergetic Feature
Nucleophilic SubstitutionSodium Azide4-Azido-1,5-dimethyl-3-nitro-1H-pyrazoleHigh nitrogen content, positive heat of formation
Suzuki CouplingEnergetic boronic acidPyrazole linked to another energetic ringIncreased density and detonation performance
Reduction/Functionalization1. SnCl2, HCl 2. Further derivatizationIntroduction of further energetic groupsEnhanced oxygen balance and energetic properties

The development of new energetic materials often focuses on achieving a balance between high performance and low sensitivity. The pyrazole scaffold is known to impart good thermal stability to energetic compounds. Therefore, derivatives of this compound could potentially lead to the development of novel insensitive high-energy materials.

Emerging Research Directions and Future Perspectives for 4 Chloro 1,5 Dimethyl 3 Nitro 1h Pyrazole

Innovative Synthetic Methodologies

The classical synthesis of substituted pyrazoles often relies on the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com However, contemporary research is focused on developing more innovative and efficient protocols. For 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole, future synthetic strategies will likely move beyond traditional multi-step sequences that involve separate chlorination, nitration, and methylation steps.

Modern approaches could involve one-pot or tandem reactions that construct the substituted pyrazole core with all desired functionalities in a single, streamlined process. For instance, the use of cross-conjugated enynones and dienynones in cyclocondensation reactions represents a novel route to polysubstituted pyrazoles. mdpi.com Another innovative method involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately converted to pyrazoles. mdpi.com

Furthermore, direct C-H functionalization techniques are emerging as powerful tools in heterocyclic chemistry. These methods could potentially be applied to a pre-formed 1,5-dimethylpyrazole (B184060) core, allowing for the direct and regioselective introduction of the chloro and nitro groups, thus avoiding the use of harsh reagents and protecting groups.

A summary of potential innovative synthetic approaches is presented in the table below.

Synthetic Approach Description Potential Advantages Reference for Related Syntheses
One-Pot SynthesisCombination of multiple reaction steps into a single operation without isolation of intermediates.Reduced reaction time, solvent waste, and purification steps. mdpi.com
In-Situ Reagent GenerationFormation of a reactive intermediate that is immediately consumed in the subsequent reaction step.Avoids handling of unstable or hazardous reagents. mdpi.com
Direct C-H FunctionalizationDirect introduction of functional groups onto the C-H bonds of the pyrazole ring.High atom economy, reduced number of synthetic steps. nih.gov
[3+2] CycloadditionOxidative cycloaddition of terminal olefins with diazo compounds.Good regioselectivity and moderate to excellent yields. mdpi.com

In-Depth Mechanistic Understanding of Transformations

For instance, the electrophilic substitution reactions on the pyrazole ring, such as nitration and halogenation, are known to be influenced by the electronic nature of the existing substituents. nih.gov The interplay between the electron-donating methyl groups and the electron-withdrawing nitro and chloro groups in this compound would create a unique electronic environment, and detailed computational studies, such as Density Functional Theory (DFT) calculations, could predict the most likely sites for further substitution or chemical modification. DFT has been successfully used to study the conformational and electronic properties of other substituted pyrazoles, showing good agreement with experimental data. nih.gov

Mechanistic investigations into the transformations of the nitro group, such as its reduction to an amino group, or the nucleophilic substitution of the chloro atom, would also be of significant interest. Understanding the kinetics and thermodynamics of these reactions would enable the rational design of derivatization strategies.

Future research in this area will likely involve a combination of experimental techniques, such as kinetic monitoring and the isolation of reaction intermediates, with computational modeling to provide a detailed picture of the reaction pathways at the molecular level.

Targeted Derivatization for Specific Research Applications

The functional groups present in this compound make it a versatile scaffold for targeted derivatization to generate a library of new compounds with potentially interesting biological or material properties.

The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for the synthesis of novel amides, amines, and other nitrogen-containing heterocycles. The chloro substituent, depending on its reactivity, could be a site for nucleophilic substitution, allowing for the introduction of various functional groups such as alkoxy, aryloxy, or amino moieties.

The pyrazole ring itself can participate in various chemical transformations. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at a vacant position on the pyrazole ring, which can then serve as a handle for further synthetic modifications. nih.govmdpi.com This has been demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com

The table below outlines potential derivatization strategies and their corresponding applications based on the chemistry of related pyrazole compounds.

Functional Group Derivatization Reaction Potential Application of Derivative Reference for Related Transformations
Nitro GroupReduction to amino groupPharmaceutical and agrochemical intermediates nih.gov
Chloro GroupNucleophilic substitutionSynthesis of novel substituted pyrazoles mdpi.com
Pyrazole RingVilsmeier-Haack formylationIntermediate for further functionalization nih.govmdpi.com
Methyl GroupsOxidation or halogenationFine-tuning of electronic and steric propertiesGeneral organic synthesis principles

Explorations in Sustainable Chemical Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of pyrazole derivatives, including this compound, there is a significant opportunity to develop more sustainable and environmentally friendly methods.

One of the key areas of focus is the use of greener solvents and catalysts. The use of water or bio-based solvents in place of traditional volatile organic compounds can significantly reduce the environmental impact of a synthesis. Similarly, the development of heterogeneous and recyclable catalysts, such as nano-ZnO, can improve the sustainability of the process by simplifying purification and reducing waste. mdpi.com The use of microwave irradiation or ultrasound as energy sources can also lead to shorter reaction times and improved energy efficiency. mdpi.com

The search for greener nitrating agents to replace the traditional mixed acid (HNO₃/H₂SO₄) is another important avenue of research. researchgate.net Furthermore, the application of multicomponent reactions, where three or more reactants combine in a single step to form the final product, is a powerful strategy for increasing atom economy and reducing the number of synthetic steps. mdpi.com

Future research in this area will likely focus on integrating these green chemistry principles into the synthesis of this compound and its derivatives, with the ultimate goal of developing synthetic protocols that are not only efficient and high-yielding but also safe and environmentally benign. neuroquantology.com

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via electrochemical oxidation of pyrazolines. For example, electrochemical aromatization of 4,5-dihydropyrazoles using a charge of 4F (579°C) achieved an 88% yield after recrystallization from ethanol . To optimize yields:

  • Use controlled electrochemical conditions to avoid over-oxidation.
  • Purify via silica filtration and recrystallization (e.g., ethanol, 20 mL, reflux to room temperature).
  • Monitor reaction progress using HRMS (ESI+) for intermediate detection (e.g., m/z 315.1291 [M+H]+) .
Key Parameters Values
Charge applied4F (579°C)
Solvent for recrystallizationEthanol
Yield88%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of HRMS , <sup>1</sup>H NMR , and vibrational spectroscopy (IR/Raman) is critical:

  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., m/z 315.1291 [M+H]+) .
  • <sup>1</sup>H NMR : Identify substituent environments (e.g., methyl groups at δ 2.0–2.5 ppm, nitro group deshielding effects) .
  • Vibrational spectroscopy : Assign fundamentals (e.g., C-Cl stretches at 550–600 cm⁻¹, nitro symmetric/asymmetric stretches at 1350–1550 cm⁻¹) .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., skew vs. planar structures in chloro-substituted analogs) .

Q. How do substituent positions on the pyrazole ring influence reactivity and stability?

Methodological Answer:

  • Electron-withdrawing groups (e.g., NO2) : Increase ring stability but reduce nucleophilic substitution reactivity at adjacent positions .
  • Chloro substituents : Act as leaving groups in cross-coupling reactions but may sterically hinder functionalization at C-3 or C-5 .
  • Methyl groups : Enhance steric protection at N-1 and C-5, reducing unwanted dimerization .
Substituent Effect on Reactivity Example Application
NO2Stabilizes ring; directs electrophilesNitration of analogs
ClFacilitates SNAr reactionsSuzuki coupling
CH3Steric protectionPreventing oxidative degradation

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in vibrational/Raman spectra may arise from rotational isomerism. For example, 4-chloro-1,2-butadiene exhibits a predominant skew conformer, but <10% of a second rotamer may coexist . To address this:

  • Perform variable-temperature IR/Raman studies to detect conformational equilibria.
  • Compare experimental data with computational models (e.g., DFT calculations for potential energy surfaces) .
  • Use microwave spectroscopy (if applicable) to resolve rotational barriers (e.g., 1–2 kcal/mol for CH2Cl torsional modes) .

Q. What strategies can mitigate data inconsistencies in synthetic or biological studies of pyrazole derivatives?

Methodological Answer:

  • Reproducibility checks : Replicate reactions under identical conditions (e.g., charge, solvent purity) .
  • Open data practices : Share raw spectral data and crystallographic files (CIF) to enable peer validation .
  • Controlled biological assays : Use standardized cell lines and inhibitor concentrations to minimize variability in activity studies .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. What advanced techniques are required to analyze nitro-group dynamics in this compound?

Methodological Answer:

  • Time-resolved IR spectroscopy : Monitor nitro tautomerism or photodegradation pathways.
  • Solid-state NMR : Resolve crystallographic disorder of nitro groups .
  • DFT-based vibrational assignments : Decouple overlapping modes (e.g., NO2 symmetric vs. asymmetric stretches) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of nitro-substituted pyrazoles?

Methodological Answer:

  • Contextualize experimental conditions : Stability may vary with pH, light exposure, or solvent polarity .
  • Re-evaluate purity : Impurities (e.g., residual HCl from synthesis) can accelerate decomposition .
  • Comparative studies : Test stability under controlled environments (e.g., inert atmosphere vs. ambient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.